molecular formula C18H26OSi B11842017 Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 307930-42-3

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-

Cat. No.: B11842017
CAS No.: 307930-42-3
M. Wt: 286.5 g/mol
InChI Key: RVBMUBZBPRCKHU-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring with an aldehyde group and a tris(1-methylethyl)silyl ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is performed between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires anhydrous conditions to prevent the hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties .

Properties

CAS No.

307930-42-3

Molecular Formula

C18H26OSi

Molecular Weight

286.5 g/mol

IUPAC Name

4-[2-tri(propan-2-yl)silylethynyl]benzaldehyde

InChI

InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-7-9-18(13-19)10-8-17/h7-10,13-16H,1-6H3

InChI Key

RVBMUBZBPRCKHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C=O)(C(C)C)C(C)C

Origin of Product

United States

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